1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 1,5-dimethyl substitution on the pyrazole core and a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl substituent on the amide nitrogen. Its synthesis typically involves coupling 1,5-dimethylpyrazole-3-carboxylic acid with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via carbodiimide-mediated activation (e.g., EDCI/HOBT), as described in analogous pyrazole carboxamide syntheses .
Properties
IUPAC Name |
1,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-6-8(16-17(7)2)10(18)13-12-15-14-11(19-12)9-4-3-5-20-9/h3-6H,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSNDAKFOPVRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling of the Rings: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the 1,5-diarylpyrazole carboxamide family, which is characterized by aryl/heteroaryl substitutions at the pyrazole 1- and 5-positions and a carboxamide group at position 3. Key structural distinctions from analogs include:
- Thiophene vs. Phenyl : The thiophene substituent introduces sulfur-based resonance and hydrogen-bonding capabilities, unlike phenyl groups, which rely on CH-π interactions .
- Oxadiazole vs. Other Heterocycles : The 1,3,4-oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability compared to compounds with hydrolytically labile substituents.
Crystallographic and Hydrogen Bonding Analysis
Crystallographic studies using tools like SHELX and Mercury CSD reveal:
- Hydrogen Bonding : The amide N–H forms strong hydrogen bonds with oxadiazole N or thiophene S atoms, creating R₂²(8) graph-set motifs, as seen in related carboxamides .
- Packing Patterns : Thiophene’s sulfur participates in S···π interactions, leading to denser packing than phenyl-substituted analogs .
Data Tables
Table 1. Substituent Effects on Key Properties
*Hypothetical data based on structural analogs.
Table 2. Crystallographic Parameters
| Compound | Space Group | Hydrogen Bond Length (Å) | π-π Stacking Distance (Å) |
|---|---|---|---|
| Target Compound | P2₁/c | 2.89 (N–H···O) | 3.75 |
| Analog A | P1̄ | 2.95 (N–H···N) | 4.10 |
Biological Activity
1,5-Dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects. The focus of this article is to explore its biological activity, including antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Oxadiazole Moiety : A heterocyclic compound contributing to its biological properties.
- Thiophene Group : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial and Antifungal : Studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The presence of the thiophene and oxadiazole groups is believed to enhance these effects .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Similar Pyrazoles | Antifungal | C. albicans |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism of Action : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Compound | Activity Type | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 70% at 10 µM | |
| Dexamethasone (control) | Anti-inflammatory | 76% at 1 µM |
Anticancer Activity
Emerging studies suggest potential anticancer properties:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives similar to the compound :
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. Results indicated that compounds with thiophene and oxadiazole substituents exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .
- Anticancer Evaluation : A study evaluated a range of pyrazole compounds against different cancer cell lines. The findings revealed that compounds with a similar structure to this compound exhibited potent antiproliferative effects and induced apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A typical protocol uses DMF as a solvent with K₂CO₃ as a base to deprotonate the carboxylic acid and facilitate amide bond formation . Reaction time (1–3 hours at room temperature) and stoichiometric ratios (1:1.1 for amine:carboxylic acid) are critical for yields >75%. Purification via column chromatography (ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (pyrazole methyl groups), δ 7.0–7.5 ppm (thiophene protons), and δ 8.1 ppm (amide NH) confirm substituent integration .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z ~330 ([M+H]⁺) validates the molecular formula C₁₃H₁₂N₄O₂S .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C–H) are diagnostic .
Q. What solvent systems and chromatographic methods are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : A 3:7 ethyl acetate/hexane solvent system is effective for TLC monitoring (Rf ~0.5). For column chromatography, gradient elution (10–40% ethyl acetate in hexane) resolves the product from unreacted starting materials. Recrystallization in ethanol/water (1:1) enhances purity >95% .
Advanced Research Questions
Q. How does the electronic nature of the thiophene and oxadiazole rings influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient 1,3,4-oxadiazole ring enhances susceptibility to nucleophilic attack at the C-2 position, while the thiophene’s electron-rich sulfur stabilizes resonance interactions. DFT calculations (e.g., using Gaussian 16) can map frontier molecular orbitals (FMOs) to predict sites for functionalization . Experimental validation involves reacting the compound with benzyl chloride in DMF/K₂CO₃, monitoring substitution via ¹H NMR peak shifts (e.g., δ 4.5 ppm for –CH₂– groups) .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antitumor assays) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain specificity or cancer cell line variability). Standardized protocols (CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) reduce variability. SAR studies comparing analogs (e.g., replacing thiophene with furan) isolate structural contributors to activity . Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) against target proteins (e.g., EGFR for antitumor activity) provide mechanistic clarity .
Q. How can hydrogen-bonding patterns in the crystal lattice affect the compound’s solubility and stability?
- Methodological Answer : X-ray crystallography (using SHELXL ) reveals intermolecular H-bonds between the amide NH and oxadiazole N-atoms, forming a 2D network. These interactions reduce solubility in polar solvents but enhance thermal stability (TGA analysis shows decomposition >200°C). Co-crystallization with PEG 4000 disrupts H-bonding, improving aqueous solubility .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?
- Methodological Answer : SwissADME or pkCSM software calculates LogP (~2.1), indicating moderate lipophilicity. Molecular dynamics simulations (GROMACS) model membrane permeability, while CYP450 enzyme inhibition profiles (via PASS Online ) assess metabolic stability. Experimental validation uses Caco-2 cell monolayers for permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
